(3-Methylquinolin-2-yl)methanamine
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Overview
Description
(3-Methylquinolin-2-yl)methanamine is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylquinolin-2-yl)methanamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
(3-Methylquinolin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-Methylquinolin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylquinolin-2-yl)methanamine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which has a wide range of applications in medicinal chemistry.
2-Methylquinoline: A closely related compound with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical reactivity.
Uniqueness
(3-Methylquinolin-2-yl)methanamine is unique due to the presence of the methanamine group at the 2-position of the quinoline ring, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
1027763-54-7 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
BREJNLQOGBKWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CN |
Origin of Product |
United States |
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